molecular formula C18H35O2- B1226849 Stearate CAS No. 646-29-7

Stearate

Cat. No.: B1226849
CAS No.: 646-29-7
M. Wt: 283.5 g/mol
InChI Key: QIQXTHQIDYTFRH-UHFFFAOYSA-M
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Description

Octadecanoate is a fatty acid anion 18:0 that is the conjugate base of octadecanoic acid (stearic acid). Stearates have a variety of uses in the pharmaceutical industry. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a long-chain fatty acid anion, a straight-chain saturated fatty acid anion, a fatty acid anion 18:0 and a 2-saturated fatty acid anion. It is a conjugate base of an octadecanoic acid.

Scientific Research Applications

Pharmaceutical Applications

Calcium Stearate and Sodium this compound are commonly used as excipients in pharmaceutical formulations. Their primary functions include:

  • Lubrication : They facilitate the smooth flow of powders during tablet compression, preventing clumping and ensuring uniform distribution of active pharmaceutical ingredients (APIs) .
  • Stabilization : These compounds act as stabilizers in emulsions and suspensions, enhancing the consistency and effectiveness of liquid medications .
  • Tablet Manufacturing : Sodium this compound is specifically noted for its role in ensuring that tablets release smoothly from molds .

In a study examining the effects of this compound on cancer cells, it was found that this compound preferentially induces apoptosis in human breast cancer cells while sparing non-cancerous cells. This indicates potential therapeutic applications in oncology .

Food Industry Applications

In the food industry, stearates serve several important functions:

  • Anti-Caking Agents : Calcium this compound is employed to prevent agglomeration of particles in food products like baking powders and cheese .
  • Food Processing : Sodium this compound is used as an emulsifier and stabilizer in various food formulations, enhancing texture and shelf-life .

Plastics Industry Applications

Stearates play a critical role in the plastics industry:

  • Stabilizers : Calcium this compound acts as a stabilizer during the production of polyvinyl chloride (PVC), preventing thermal degradation during processing .
  • Processing Aids : Both calcium and sodium stearates improve flow properties and workability of polymers, reducing issues like scorching during extrusion .
Application AreaCompound UsedFunctionality
PharmaceuticalsCalcium/Sodium this compoundLubrication, stabilization in tablets and emulsions
Food ProcessingCalcium this compoundAnti-caking agent
PlasticsCalcium this compoundStabilizer for PVC
CosmeticsSodium this compoundEmulsifier and texture enhancer

Cosmetic Applications

Stearates are widely used in cosmetic formulations:

  • Emulsifiers : Sodium this compound helps stabilize emulsions in creams and lotions, improving texture and consistency .
  • Lubricants : They provide a smooth feel in makeup products, enhancing user experience.

Industrial Applications

In various industrial contexts, stearates have niche applications:

  • Rubber Production : Calcium this compound serves as a lubricant during the vulcanization process, optimizing cross-linking and ensuring desired properties .
  • Battery Manufacturing : Stearic acid is used as an additive to enhance hydrophobicity in lead-acid batteries .

Case Study 1: this compound's Role in Cancer Research

A study published in PMC demonstrated that this compound could inhibit the growth of breast cancer cells while leaving normal cells unharmed. This opens avenues for further research into its potential as a therapeutic agent against specific cancer types .

Case Study 2: Stability of PVC with Calcium this compound

Research has shown that calcium this compound significantly enhances the thermal stability of PVC during processing. This application is critical for manufacturers aiming to produce durable plastic products without degradation under heat .

Q & A

Basic Research Questions

Q. How can researchers determine the magnesium content in magnesium stearate with precision?

  • Methodology: Use EDTA titration after dissolving the sample in hot hydrochloric acid and neutralizing with ammonia-ammonium chloride buffer. The endpoint is detected using Eriochrome Black T indicator, and magnesium content is calculated via stoichiometric relationships .
  • Key parameters: Ensure pH adjustment to 10.0 ± 0.1 to avoid interference from other cations.

Q. What analytical techniques are recommended to assess the purity of stearates?

  • Methodology: Combine gas chromatography (GC) for fatty acid profiling (retention time matching with stearic acid standards) and acid value titration (using 0.1M NaOH, phenolphthalein indicator) .
  • Validation: Compare results with pharmacopeial standards (e.g., USP) for acid value (195–210 mg KOH/g) and melting point (≥53°C) .

Q. How can researchers characterize the crystalline structure of this compound derivatives?

  • Methodology: Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For methyl this compound, analyze peak shifts in XRD patterns (e.g., 2θ = 21.5° for β-polymorphs) and DSC thermograms for melting enthalpy (ΔH ~200 J/g) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in the role of magnesium this compound on drug content uniformity?

  • Experimental Design: Use a full factorial design with factors like this compound concentration (0.25–2%), mixing time (2–15 min), and particle size (micronized vs. non-micronized). Measure content uniformity via UV spectrophotometry (e.g., aspirin at λ = 277.5 nm) and calculate coefficient of variation (CV) .
  • Data Analysis: Apply ANOVA to identify interactions between factors. For example, high this compound concentrations (>1%) with prolonged mixing may increase CV due to over-lubrication .

Q. What methodologies are effective for studying nucleation kinetics in this compound crystallization?

  • Polythermal Approach: Monitor metastable zone width (MZW) using turbidity probes in kerosene solutions (200–350 g/L). Calculate nucleation rates (J) via the Nyvlt equation: J=kexp(Bln2S)J = k \cdot \exp\left(-\frac{B}{\ln^2 S}\right)

    where SS = supersaturation ratio, kk and BB are system-specific constants .

  • Validation: Compare interfacial tension values (1.64–1.79 mN/m) with isothermal method results to confirm heterogeneous nucleation dominance .

Q. How to address conflicting data on this compound-induced hydrophobicity in pharmaceutical blends?

  • Controlled Variables:
    • Surface energy: Measure contact angles using goniometry (e.g., water contact angle >90° indicates hydrophobicity).
    • Blending sequence: Pre-mix this compound with excipients (e.g., lactose) before API addition to mitigate segregation .
  • Advanced Imaging: Use SEM to visualize this compound coating uniformity on particles (e.g., agglomerates >50 µm indicate poor dispersion) .

Q. Methodological Challenges & Solutions

Q. How to optimize esterification conditions for synthesizing cellulose this compound with high substitution degrees?

  • Reaction Parameters:
    • Catalyst: Na₂CO₃ (5–20 g) in methanol solvent.
    • Methyl this compound volume: 5–15 mL per 1 g cellulose.
  • Characterization: FT-IR peaks at 1740 cm⁻¹ (C=O ester) and degree of substitution (DS) via titration (target DS >2.0 for wet strength applications) .

Q. What statistical approaches are suitable for analyzing this compound-related data with high variability?

  • Robust Statistics: Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal datasets (e.g., particle size distribution).
  • Multivariate Analysis: Apply PCA to identify latent variables (e.g., mixing speed vs. This compound concentration) affecting dissolution profiles .

Q. Data Presentation Guidelines

  • Tables: Use Roman numerals (e.g., Table I) and descriptive titles (e.g., "Effect of Mg this compound Concentration on Tablet Hardness"). Include footnotes for abbreviations .
  • Figures: Ensure chromatograms/spectra have labeled axes (e.g., "Wavelength (nm)" vs. "Absorbance") and error bars for triplicate measurements .

Properties

CAS No.

646-29-7

Molecular Formula

C18H35O2-

Molecular Weight

283.5 g/mol

IUPAC Name

octadecanoate

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1

InChI Key

QIQXTHQIDYTFRH-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Zinc white is reacted with stearic acid to give zinc, stearate functioning as a vulcanization auxiliary.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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